molecular formula C13H18N4 B12097971 2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine

2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine

Cat. No.: B12097971
M. Wt: 230.31 g/mol
InChI Key: BFZKDJQHGMLVCI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine: , also known by its chemical formula C₁₃H₁₁N₃ , belongs to the class of benzimidazole derivatives. It consists of a benzimidazole ring fused with a piperidine moiety. The compound’s molecular weight is approximately 209.25 g/mol. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Amidation Reaction:

Industrial Production::
  • Industrial-scale production methods involve optimization of the above synthetic routes for efficiency, yield, and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives.

    Substitution: Substitution reactions at the benzimidazole ring or piperidine nitrogen are possible.

Common Reagents and Conditions::

    Oxidation: Reagents like or under acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Various alkylating agents or nucleophiles.

Major Products::
  • Oxidation may lead to benzimidazole-2-carboxylic acid derivatives .
  • Reduction could yield 1-methylpiperidin-4-amine derivatives .
  • Substitution may result in various alkylated or functionalized products.

Scientific Research Applications

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • In organic electronics, it influences charge transport properties.
  • In biological systems, it may interact with receptors or enzymes.

Comparison with Similar Compounds

    Similar Compounds: Other benzimidazole derivatives, such as and .

    Uniqueness: Highlight its distinct features, such as the fused benzimidazole-piperidine structure.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H18N4/c1-17-7-6-9(14)8-12(17)13-15-10-4-2-3-5-11(10)16-13/h2-5,9,12H,6-8,14H2,1H3,(H,15,16)

InChI Key

BFZKDJQHGMLVCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)N

Origin of Product

United States

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